molecular formula C10H9ClO B12670977 Benzofuran, 7-chloro-2,3-dimethyl- CAS No. 3782-18-1

Benzofuran, 7-chloro-2,3-dimethyl-

Cat. No.: B12670977
CAS No.: 3782-18-1
M. Wt: 180.63 g/mol
InChI Key: PSPYLGDTNCLNDU-UHFFFAOYSA-N
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Description

Benzofuran, 7-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic organic compound. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The addition of chlorine and methyl groups to the benzofuran structure can enhance its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For 7-chloro-2,3-dimethyl-benzofuran, a common synthetic route includes the use of 2-chloro-3,4-dimethylphenol as a starting material. This compound undergoes cyclization in the presence of a dehydrating agent to form the benzofuran ring.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 7-chloro-2,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-2-carboxylic acid, while reduction can yield 2,3-dimethylbenzofuran.

Mechanism of Action

The mechanism of action of benzofuran, 7-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom.

    Benzopyran: Similar to benzofuran but contains an additional oxygen atom in the ring structure.

Uniqueness

Benzofuran, 7-chloro-2,3-dimethyl- is unique due to the presence of chlorine and methyl groups, which can enhance its biological activity and chemical stability compared to other benzofuran derivatives .

Properties

CAS No.

3782-18-1

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3

InChI Key

PSPYLGDTNCLNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C

Origin of Product

United States

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